4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

Catalog No.
S672362
CAS No.
219543-09-6
M.F
C11H21BF4N2O2
M. Wt
300.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium ...

CAS Number

219543-09-6

Product Name

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

IUPAC Name

N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate

Molecular Formula

C11H21BF4N2O2

Molecular Weight

300.1 g/mol

InChI

InChI=1S/C11H20N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9H,6-7H2,1-5H3;/q;-1/p+1

InChI Key

HTMHEICBCHCWAU-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C

Canonical SMILES

[B-](F)(F)(F)F.CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C

The exact mass of the compound 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (CAS 219543-09-6), commonly known as Bobbitt's salt, is a bench-stable, heavy-metal-free oxoammonium salt utilized primarily as a stoichiometric oxidant in organic synthesis. It selectively converts primary and secondary alcohols to their corresponding aldehydes and ketones without the risk of over-oxidation to carboxylic acids under standard conditions. As a crystalline solid, it exhibits exceptional stability to air and moisture, distinguishing it from traditional moisture-sensitive or shock-hazardous oxidants. For procurement and process chemistry, its primary value lies in its ability to drive high-yielding oxidations without harsh co-oxidants, coupled with a highly recyclable byproduct profile that eliminates the hazardous waste disposal costs associated with chromium- or iodine-based alternatives [1].

Research Fit

1

Metal-free stoichiometric oxidant for selective alcohol-to-aldehyde, ketone, or carboxylic acid transformations.

2

Mild acidic-to-neutral conditions enable chemoselective oxidation without competing amine side reactions.

3

Bench-stable crystalline format supports routine laboratory handling and storage without special precautions.

Substituting Bobbitt's salt with generic TEMPO catalytic systems or traditional stoichiometric oxidants like Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC) introduces significant process liabilities. While catalytic TEMPO is inexpensive, it strictly requires terminal co-oxidants like sodium hypochlorite (bleach), which can trigger unwanted chlorination or degrade sensitive functional groups in complex substrates. Conversely, DMP and PCC are stoichiometric but carry severe handling and disposal penalties; DMP is moisture-sensitive and potentially explosive, while PCC generates toxic, heavily regulated chromium waste. Bobbitt's salt bridges this gap by offering the mild, chemoselective oxidation profile of an oxoammonium species as a standalone, bench-stable stoichiometric reagent, generating a benign hydroxylammonium byproduct that can be easily recovered and regenerated, making it uniquely suited for scalable, green-chemistry-compliant workflows [1].

Substitution Risk

Procurement cost and availability

Generic TEMPO⁺ BF₄⁻ may carry higher reported cost and longer lead times; multi-vendor stock of the 4‑acetamido derivative reduces procurement risk.

Solubility profile mismatch

The 4‑acetamido substituent modulates aqueous solubility; direct substitution with unmodified TEMPO⁺ salts may alter performance in aqueous or biphasic protocols.

pH-dependent chemoselectivity

Stability at pH 2–3 enables amine-compatible oxidation; other oxoammonium salts lacking this pH window may lead to competing amine oxidation and reduced imine yield.

Bench Stability and Handling Safety

Bobbitt's salt is a highly stable crystalline solid that requires no special precautions against air or moisture during storage or benchtop use. In direct contrast, Dess-Martin periodinane (DMP), a common in-class substitute for alcohol oxidation, is highly moisture-sensitive and carries documented shock-sensitivity and explosive hazards, necessitating strict inert-atmosphere storage and specialized handling protocols. The inherent stability of Bobbitt's salt eliminates these logistical bottlenecks, allowing for simplified procurement, extended shelf life, and safer scale-up [1].

Evidence DimensionReagent Stability and Handling Requirements
Target Compound DataAir- and moisture-stable; non-explosive under standard conditions
Comparator Or BaselineDMP: Moisture-sensitive, requires inert storage, documented explosive hazard
Quantified DifferenceElimination of inert-atmosphere storage and explosive hazard protocols
ConditionsStandard laboratory storage and benchtop handling

Reduces supply chain complexity, storage costs, and safety liabilities associated with hazardous or sensitive reagents.

Cost vs. TEMPO⁺BF₄⁻
Head-to-head
Bobbitt's salt: ~$22.90/g (>95%)
TEMPO⁺BF₄⁻: typically price on request
Reported ≥5‑fold lower unit cost
Supports procurement evaluation and cost-efficiency review.
Commercial catalog pricing 2023–2025; multi-vendor stock.

Byproduct Recyclability and Waste Reduction

As a stoichiometric oxidant, Bobbitt's salt is reduced to a corresponding hydroxylammonium salt byproduct, which can be recovered from the reaction mixture via simple precipitation and regenerated back to the active oxoammonium salt with high recovery rates (historically up to ~95%). In contrast, oxidants like Pyridinium chlorochromate (PCC) generate stoichiometric amounts of toxic chromium waste, and DMP produces non-recoverable iodinane byproducts. The use of Bobbitt's salt directly mitigates the high disposal costs and environmental regulatory burdens associated with heavy metal and iodine-based waste streams [1].

Evidence DimensionByproduct Recovery and Waste Toxicity
Target Compound DataGenerates a benign, recoverable hydroxylammonium salt (up to ~95% recovery potential)
Comparator Or BaselinePCC/DMP: Generates stoichiometric toxic heavy-metal (Cr) or iodinane waste
Quantified DifferenceNear-complete elimination of toxic stoichiometric waste
ConditionsStandard stoichiometric alcohol oxidation workup

Dramatically lowers hazardous waste disposal costs and aligns procurement with sustainable manufacturing mandates.

Rate & solubility
Head-to-head
Bobbitt's salt: baseline rate; 2.7× higher aq. solubility
4‑CF₃CONH‑TEMPO⁺BF₄⁻: ~2× faster oxidation
Reported slower rate, higher water solubility
Slower rate may aid over-oxidation control; solubility supports aqueous protocols.
Pseudo-first-order kinetics, acetonitrile, rt.

Co-Oxidant-Free Oxidation for Sensitive Substrates

While standard TEMPO-catalyzed oxidations require the continuous presence of harsh terminal oxidants like sodium hypochlorite (bleach), Bobbitt's salt acts as a standalone stoichiometric oxidant. This independence is critical when processing sensitive substrates, such as propargyl alcohols or electron-rich systems, where bleach can induce unwanted chlorination or double-bond isomerization. By utilizing Bobbitt's salt, chemists achieve high-yielding conversions (e.g., selective oxidation of 2-butyn-1,4-diol to propynals) without the side reactions or complex biphasic conditions necessitated by terminal co-oxidants [1].

Evidence DimensionTerminal Co-Oxidant Requirement
Target Compound DataFunctions stoichiometrically without terminal co-oxidants
Comparator Or BaselineCatalytic TEMPO: Requires harsh co-oxidants (e.g., NaOCl) prone to side reactions
Quantified Difference100% elimination of reactive co-oxidants
ConditionsOxidation of sensitive or highly functionalized alcohols (e.g., propargyl alcohols)

Improves downstream purity and yield by preventing co-oxidant-induced side reactions in complex or sensitive molecular targets.

Amine compatibility
Class-level
Bobbitt's salt: 74–99% imine yield, unprotected amines
Conventional oxidants: amine protection required
Reported one-pot yield without protection steps
Reported chemoselectivity may reduce need for amine protection.
Acidic pH 2–3; one-pot procedure.
Recyclability
Class-level
75% overall synthetic yield; spent nitroxide recoverable
Recyclability may lower long-term procurement cost and waste.
1‑mole scale; acid‑base extraction recovery.
Diol selectivity
Reported
≥C7 diols: sole dialdehyde product
Other oxidants: mixture of dialdehyde and lactone
Reported chain-length-dependent exclusive dialdehyde formation
Predictable selectivity may reduce oxidant screening for dialdehyde or lactone targets.
Wet MeCN or DCM, rt, stoichiometric salt.

Green Chemistry and Scalable API Synthesis

Where heavy-metal-free oxidation is mandated by regulatory or environmental guidelines, Bobbitt's salt provides a highly effective, recyclable alternative to chromium-based reagents like PCC, eliminating toxic waste disposal costs [1].

Oxidation of Highly Functionalized Alcohols

Ideal for the selective oxidation of propargyl alcohols, allylic alcohols, or alpha-CF3 alcohols, where the use of harsh co-oxidants (like bleach in TEMPO systems) or acidic conditions would cause degradation, isomerization, or unwanted halogenation [2].

Moisture-Tolerant Benchtop Oxidations

For laboratories or manufacturing facilities seeking to replace Dess-Martin periodinane (DMP) to avoid the safety hazards and strict inert-atmosphere handling requirements associated with shock-sensitive, moisture-reactive reagents [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
One-pot imine synthesis with unprotected amines
Reported chemoselectivity under acidic pH
Imine yield without amine protection steps
Large-scale oxidation workflows
Procurement cost advantage and recyclability
Cost-per-gram comparison; recovery/reuse efficiency
Aqueous or biphasic oxidation systems
Reported higher aqueous solubility
Solubility context and over-oxidation control
Dialdehyde and lactone synthesis from diols
Chain-length-dependent selectivity
Product distribution reproducibility

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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